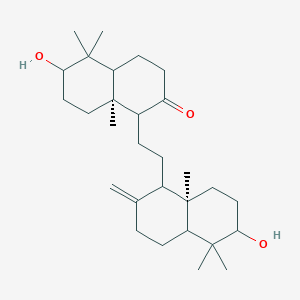![molecular formula C8H10Cl2N2 B15145722 [2-(2,6-Dichlorophenyl)ethyl]hydrazine CAS No. 19564-42-2](/img/structure/B15145722.png)
[2-(2,6-Dichlorophenyl)ethyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,6-Dichlorophenyl)ethyl]hydrazine is an organic compound with the molecular formula C8H10Cl2N2 It is a hydrazine derivative characterized by the presence of a dichlorophenyl group attached to an ethyl chain, which is further connected to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Dichlorophenyl)ethyl]hydrazine typically involves the reaction of 2,6-dichlorobenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
2,6-Dichlorobenzyl chloride+Hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
[2-(2,6-Dichlorophenyl)ethyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-(2,6-Dichlorophenyl)ethyl]hydrazine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases, although further research is needed to fully understand its efficacy and safety.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. It may also be used as a precursor for the production of agrochemicals or other industrial products.
作用機序
The mechanism of action of [2-(2,6-Dichlorophenyl)ethyl]hydrazine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interfering with biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,6-Dichlorophenylhydrazine
- 2,4-Dichlorophenylhydrazine
- 4-Chlorophenylhydrazine
Uniqueness
[2-(2,6-Dichlorophenyl)ethyl]hydrazine is unique due to the presence of the ethyl chain connecting the dichlorophenyl group to the hydrazine moiety. This structural feature may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
19564-42-2 |
|---|---|
分子式 |
C8H10Cl2N2 |
分子量 |
205.08 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H10Cl2N2/c9-7-2-1-3-8(10)6(7)4-5-12-11/h1-3,12H,4-5,11H2 |
InChIキー |
OPEMJCJIOGUXAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CCNN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


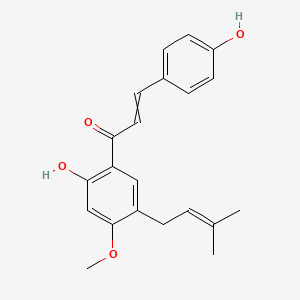
![4-Hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B15145643.png)
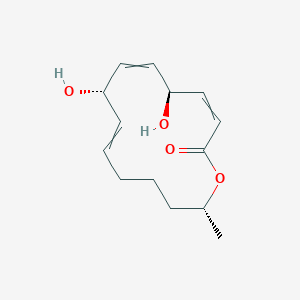
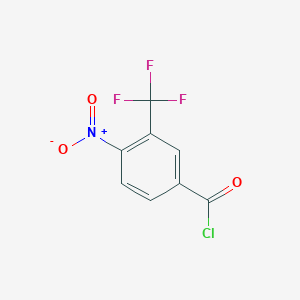
![N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-6-amino-1-[4-(hydroxymethyl)anilino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B15145667.png)


![cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal]](/img/structure/B15145684.png)
![1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15145686.png)
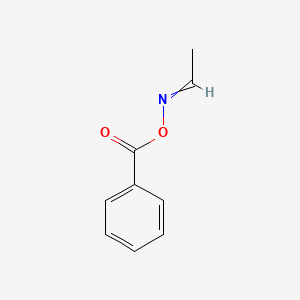
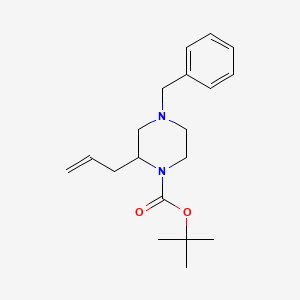
![disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B15145716.png)
![Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-](/img/structure/B15145717.png)
